2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1166996-38-8
VCID: VC2842704
InChI: InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
SMILES: C1COC(O1)CC(=O)C2=CC=C(C=C2)F
Molecular Formula: C11H11FO3
Molecular Weight: 210.2 g/mol

2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone

CAS No.: 1166996-38-8

Cat. No.: VC2842704

Molecular Formula: C11H11FO3

Molecular Weight: 210.2 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone - 1166996-38-8

Specification

CAS No. 1166996-38-8
Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
IUPAC Name 2-(1,3-dioxolan-2-yl)-1-(4-fluorophenyl)ethanone
Standard InChI InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Standard InChI Key IAVYSYRGGRVDAH-UHFFFAOYSA-N
SMILES C1COC(O1)CC(=O)C2=CC=C(C=C2)F
Canonical SMILES C1COC(O1)CC(=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone contains three key structural components: a 1,3-dioxolane heterocyclic ring, a 4-fluorophenyl aromatic group, and a connecting ketone functionality. The molecular formula is C₁₁H₁₁FO₃, featuring a five-membered dioxolane ring with two oxygen atoms at positions 1 and 3. The fluorine substituent at the para position of the phenyl ring contributes to the compound's lipophilicity and metabolic stability, characteristics often exploited in medicinal chemistry applications. The ketone bridge serves as a reactive site for further chemical modifications, making this compound versatile in organic synthesis.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone typically follows established routes for similar dioxolane derivatives. One potential synthetic pathway involves the reaction of 4-fluorophenacyl bromide with appropriate reagents to introduce the dioxolane ring. Based on synthetic methods described for related compounds, this process likely involves multiple steps including ketalization reactions under acidic conditions .

Detailed Synthetic Protocol

Based on the synthesis of similar compounds, a potential synthetic route may involve:

  • Preparation of the 4-fluorophenyl ethanone precursor

  • Reaction with a glycerol derivative to form the dioxolane ring

  • Purification steps including recrystallization

The synthesis of related compounds described in the literature involves the use of tosylation of isopropylideneglycerol followed by deprotection of isopropylidene ketal and subsequent ketal formation . Specifically, for related dioxolane derivatives, trifluoromethanesulfonic acid is often employed as a catalyst in toluene under nitrogen atmosphere to facilitate the ketal formation .

Table 1: Key Reagents and Conditions for Potential Synthesis

StepReagentsConditionsExpected Yield
Ketone preparation4-Fluorophenacyl bromide, appropriate baseDMF, 0-25°C20-25%
Tosylationp-Toluenesulfonyl chloride, pyridine0-25°C, N₂ atmosphere55-60%
DeprotectionHCl, methanolReflux60-65%
Ketal formationTrifluoromethanesulfonic acid, tolueneRoom temperature, 60h45-50%

Reactivity and Chemical Transformations

Functional Group Reactivity

The reactivity of 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone is primarily dictated by its ketone functionality and the acetal group. The ketone group can undergo typical carbonyl reactions including nucleophilic additions, reductions, and condensations. The dioxolane ring, being an acetal, exhibits stability in basic conditions but can undergo hydrolysis in acidic environments. The 4-fluorophenyl moiety introduces electronic effects that influence both the reactivity and biological properties of the compound.

Transformation to Bioactive Derivatives

Structure-Activity Relationships

Impact of Structural Features on Biological Activity

When considering structurally related compounds, the influence of the 4-fluorophenyl group appears significant for biological activity. Research on similar compounds indicates that para-substituted phenyl groups, particularly those containing halogen substituents like fluorine, can enhance inhibitory activity against various biological targets . For instance, in related 1,3-dioxolan derivatives with 4-fluorophenyl moieties, the fluorine substituent contributes to improved pharmacokinetic properties and target binding affinity .

Comparative Analysis with Structural Analogs

Research on related compounds has shown that modifications to the aromatic portion significantly affect biological activity. For example, studies on triazole derivatives containing the 1,3-dioxolane skeleton revealed that 4-chlorophenyl analogs exhibited potent inhibitory activity against brassinosteroid biosynthesis with IC₅₀ values of approximately 0.12 ± 0.04 μM . Similarly, 4-fluorophenyl and 4-methylphenyl substituents demonstrated positive effects on inhibitory activity with IC₅₀ values of 0.21 ± 0.01 and 0.26 ± 0.05 μM, respectively .

Table 2: Comparison of Biological Activity Among Related Compounds

CompoundStructural ModificationIC₅₀ Value (μM)Relative Activity
4-Chlorophenyl analogCl at para position0.12 ± 0.04Highest
4-Fluorophenyl analogF at para position0.21 ± 0.01High
4-Methylphenyl analogCH₃ at para position0.26 ± 0.05Moderate
4-Trifluoromethylphenyl analogCF₃ at para position0.73 ± 0.06Lower
Biphenyl analogBulky biphenyl group>10Lowest

Analytical Characterization

Spectroscopic Properties

The characterization of 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone and related compounds typically involves NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Based on data from similar compounds, the ¹H-NMR spectrum would likely show characteristic signals for the dioxolane ring protons between 3.8-4.2 ppm, aromatic protons from the 4-fluorophenyl group at 7.0-8.0 ppm, and methylene protons adjacent to the carbonyl group . The ¹⁹F-NMR would show a single signal for the fluorine atom, typically between -110 to -120 ppm.

Identification Techniques

Chromatographic techniques, particularly HPLC and GC-MS, provide effective methods for identifying and quantifying 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone. The compound's UV absorption profile would likely show maxima around 240-260 nm due to the aromatic ring and carbonyl chromophores. Mass spectrometry would reveal characteristic fragmentation patterns, including the loss of the dioxolane ring and fluorine-containing fragments.

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient synthetic routes to 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone with improved yields and reduced environmental impact. Green chemistry approaches, including the use of alternative solvents and catalysts, could be explored to enhance the sustainability of the synthetic process. Additionally, one-pot synthesis methods might streamline the production process, making it more amenable to industrial scale-up.

Exploration of Biological Activities

Given the promising biological activities observed in structurally related compounds, comprehensive screening of 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone and its derivatives against various biological targets would be valuable. Structure-activity relationship studies could guide the rational design of more potent and selective compounds for specific applications in medicine and agriculture. Exploring the potential of this compound as a precursor to novel triazole derivatives could lead to the discovery of new bioactive molecules .

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